molecular formula C15H15N3O B1676937 Nanterinone CAS No. 102791-47-9

Nanterinone

Cat. No.: B1676937
CAS No.: 102791-47-9
M. Wt: 253.30 g/mol
InChI Key: NMNXBEXPAHSXOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nanterinone can be synthesized through various synthetic methods. One common route involves the condensation of 4-fluoro-2-methylnitrobenzene with other reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Nanterinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Nanterinone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of phosphodiesterase inhibition and vasodilation.

    Biology: Investigated for its effects on cellular signaling pathways and cardiovascular function.

    Medicine: Explored as a potential treatment for heart failure and other cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Nanterinone exerts its effects by partially inhibiting phosphodiesterase, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases cAMP levels, leading to enhanced cardiac contractility and vasodilation. The molecular targets involved include phosphodiesterase III and other related enzymes .

Comparison with Similar Compounds

Uniqueness of Nanterinone: this compound is unique due to its balanced vasodilatory effects and partial inhibition of phosphodiesterase, which may result in fewer side effects compared to other inhibitors. Its ability to improve cardiac function without significantly affecting heart rate sets it apart from similar compounds .

Properties

CAS No.

102791-47-9

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8H,1-3H3,(H,17,19)

InChI Key

NMNXBEXPAHSXOK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C

Appearance

Solid powder

Key on ui other cas no.

102791-47-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methyl-2(1H)-quinolinone
nanterinone
UK 61260
UK-61,260

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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